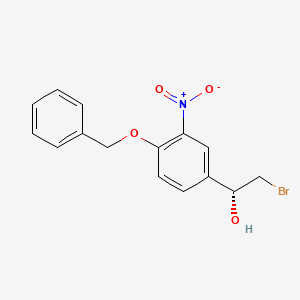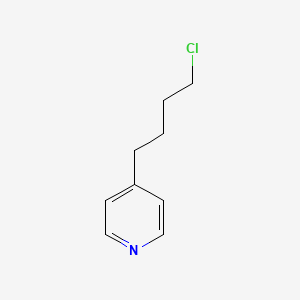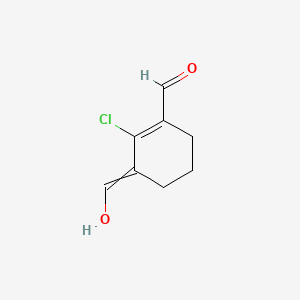
Sal de ciclohexilamonio de Dansil-L-alanina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dansyl-L-alanine cyclohexylammonium salt is a compound that features an alanine amino acid conjugated to the fluorophore 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl). This compound is particularly notable for its use as a fluorescent marker or probe in various biochemical applications .
Aplicaciones Científicas De Investigación
Dansyl-L-alanine cyclohexylammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Incorporated into proteins to study protein folding, dynamics, and interactions using fluorescence spectroscopy.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and quantify biomolecules.
Industry: Employed in the development of biosensors and other analytical tools
Mecanismo De Acción
Target of Action
Dansyl-L-alanine cyclohexylammonium salt, also known as Cyclohexanamine (S)-2-(5-(dimethylamino)naphthalene-1-sulfonamido)propanoate, is primarily targeted at proteins . The compound has been incorporated into expressed proteins by use of a mutated aminoacyl-tRNA synthetase specific for Dansylalanine .
Mode of Action
Dansyl-L-alanine cyclohexylammonium salt interacts with its protein targets by being incorporated into them . This is achieved through the use of a mutated aminoacyl-tRNA synthetase that is specific for Dansylalanine . The compound contains an N-terminal fluorophore (dansyl) which makes it useful as a fluorescent marker or probe .
Biochemical Pathways
The biochemical pathways affected by Dansyl-L-alanine cyclohexylammonium salt are those involved in protein expression . By incorporating itself into proteins, the compound can affect the function and structure of these proteins .
Pharmacokinetics
Given its incorporation into proteins, it is likely that the compound’s bioavailability is influenced by factors such as protein turnover and degradation .
Result of Action
The molecular and cellular effects of Dansyl-L-alanine cyclohexylammonium salt’s action are primarily observed in its role as a fluorescent marker or probe . By incorporating itself into proteins, the compound allows for the visualization and study of these proteins .
Action Environment
The action, efficacy, and stability of Dansyl-L-alanine cyclohexylammonium salt can be influenced by various environmental factors. For instance, factors such as pH and temperature could potentially affect the compound’s fluorescence properties . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dansyl-L-alanine cyclohexylammonium salt typically involves the conjugation of L-alanine with dansyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the nucleophilic substitution reaction. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods
Industrial production of Dansyl-L-alanine cyclohexylammonium salt follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures, including thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), to confirm its purity and suitability for use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Dansyl-L-alanine cyclohexylammonium salt can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although this is not a common reaction for its typical applications.
Reduction: Reduction reactions are also possible but less common.
Substitution: The most relevant reactions involve nucleophilic substitution, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Bases like triethylamine or pyridine are commonly used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions typically yield derivatives of the original compound with modified functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Dansyl chloride: Another fluorescent compound used for labeling amino acids and peptides.
Dansyl-β-alanine cyclohexylammonium salt: Similar in structure but with β-alanine instead of L-alanine.
Fluorescamine: A different fluorescent compound used for detecting primary amines.
Uniqueness
Dansyl-L-alanine cyclohexylammonium salt is unique due to its specific conjugation of L-alanine with the dansyl group, making it particularly suitable for incorporation into proteins. This specificity allows for more precise and targeted applications in biochemical research compared to other fluorescent compounds .
Propiedades
Número CAS |
53332-27-7 |
|---|---|
Fórmula molecular |
C21H31N3O4S |
Peso molecular |
421.6 g/mol |
Nombre IUPAC |
cyclohexylazanium;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoate |
InChI |
InChI=1S/C15H18N2O4S.C6H13N/c1-10(15(18)19)16-22(20,21)14-9-5-6-11-12(14)7-4-8-13(11)17(2)3;7-6-4-2-1-3-5-6/h4-10,16H,1-3H3,(H,18,19);6H,1-5,7H2/t10-;/m0./s1 |
Clave InChI |
CZUBQNQWSOLSJH-PPHPATTJSA-N |
SMILES |
CC(C(=O)O)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)N |
SMILES isomérico |
C[C@@H](C(=O)[O-])NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)[NH3+] |
SMILES canónico |
CC(C(=O)[O-])NS(=O)(=O)C1=CC=CC2=C1C=CC=C2N(C)C.C1CCC(CC1)[NH3+] |
| 53332-27-7 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1588560.png)

![ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate](/img/structure/B1588564.png)

![Tris[2-(methylamino)ethyl]amine](/img/structure/B1588566.png)








